7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]
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Overview
Description
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] is a complex organic compound characterized by its unique structure, which includes two chromen-4-one moieties linked by an ethane-1,2-diylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] typically involves a multi-step process. One common method is the Williamson ether synthesis, where methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the chromen-4-one moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] is unique due to its dual chromen-4-one structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C36H30O10 |
---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one |
InChI |
InChI=1S/C36H30O10/c1-39-29-11-5-21(15-33(29)41-3)27-19-45-31-17-23(7-9-25(31)35(27)37)43-13-14-44-24-8-10-26-32(18-24)46-20-28(36(26)38)22-6-12-30(40-2)34(16-22)42-4/h5-12,15-20H,13-14H2,1-4H3 |
InChI Key |
OHISMGRSYZNJLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC(=C(C=C6)OC)OC)OC |
Origin of Product |
United States |
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